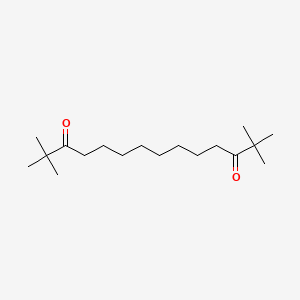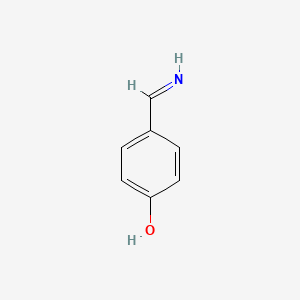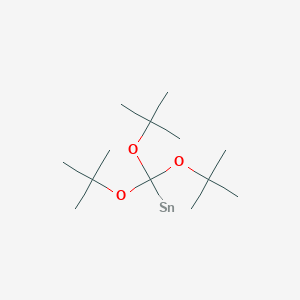
CID 78070418
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78070418 is a chemical compound with unique properties that have garnered attention in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 78070418 involves specific reaction conditions and reagents. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes . The process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are designed to be cost-effective and scalable, often employing advanced technologies and equipment to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
CID 78070418 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired outcomes, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using advanced analytical techniques to confirm their structure and properties.
Aplicaciones Científicas De Investigación
CID 78070418 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and for the formation of complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and its role in drug development.
Industry: Applied in various industrial processes, including the production of pharmaceuticals and specialty chemicals
Mecanismo De Acción
The mechanism of action of CID 78070418 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies on its mechanism of action help in understanding its potential therapeutic and industrial applications .
Comparación Con Compuestos Similares
CID 78070418 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties, such as cyclodextrins and their derivatives . The comparison focuses on the differences in their chemical behavior, applications, and effectiveness in various fields.
Conclusion
This compound is a versatile compound with significant potential in multiple scientific domains Its unique properties and wide range of applications make it a valuable subject of research and development
Propiedades
Fórmula molecular |
C13H27O3Sn |
|---|---|
Peso molecular |
350.06 g/mol |
InChI |
InChI=1S/C13H27O3.Sn/c1-11(2,3)14-10(15-12(4,5)6)16-13(7,8)9;/h1-9H3; |
Clave InChI |
DPJKSWBIQMPHDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(OC(C)(C)C)(OC(C)(C)C)[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




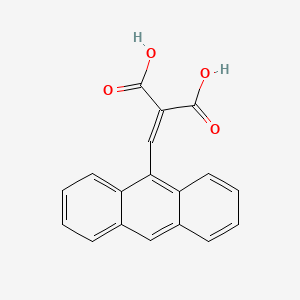
![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
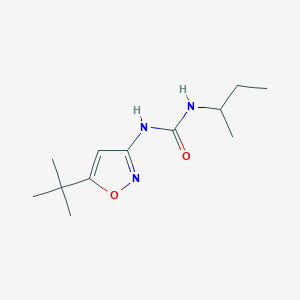
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)

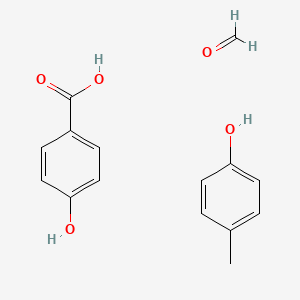
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)
